Product packaging for 2-Ethoxy-1H-isoindole-1,3(2H)-dione(Cat. No.:CAS No. 1914-21-2)

2-Ethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B173093
CAS No.: 1914-21-2
M. Wt: 191.18 g/mol
InChI Key: SJKISZSZWWOLCF-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-isoindole-1,3(2H)-dione is a chemical building block featuring the 1H-isoindole-1,3(2H)-dione (phthalimide) scaffold, a structure of high interest in medicinal chemistry and drug discovery. This privileged pharmacophore is recognized for its favorable safety profile, as it is not associated with the teratogenicity of glutarimide-based structures, making it a versatile core for developing novel bioactive molecules . Researchers value this class of compounds for its broad spectrum of potential pharmacological activities. Derivatives based on the isoindole-1,3-dione core have demonstrated significant antinociceptive effects in various preclinical pain models, including neurogenic, inflammatory, and neuropathic pain, suggesting a wide analgesic spectrum . Furthermore, the scaffold shows promise in neurodegenerative disease research, as structural analogs have been designed and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key therapeutic targets for conditions like Alzheimer's disease . The mechanism of action for phthalimide derivatives is multifaceted and may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2), which plays a critical role in inflammation and pain . This compound is intended for research applications only, providing a foundational structure for scientists working in pharmacology, synthetic chemistry, and biochemical assay development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B173093 2-Ethoxy-1H-isoindole-1,3(2H)-dione CAS No. 1914-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKISZSZWWOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344320
Record name 2-Ethoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-21-2
Record name 2-Ethoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 1h Isoindole 1,3 2h Dione

Reactions Involving the Isoindole-1,3(2H)-dione Core

The isoindole-1,3(2H)-dione nucleus, a phthalimide (B116566) derivative, is a key player in the chemical behavior of the molecule. Its reactivity is centered around the imide nitrogen and the aromatic ring system.

N-Alkylation Pathways and Nucleophilic Reactivity of the Imide Nitrogen

The nitrogen atom within the imide structure of 2-Ethoxy-1H-isoindole-1,3(2H)-dione is susceptible to nucleophilic attack, although its reactivity is modulated by the presence of the adjacent ethoxy group. This inherent reactivity allows for various N-alkylation pathways, which are fundamental in the synthesis of more complex molecules. The specific conditions for these reactions, such as the choice of solvent and base, can significantly influence the outcome and yield of the N-alkylation process.

Cycloaddition Reactions, e.g., Diels-Alder Reactivity of Isoindoles

While the isoindole-1,3(2H)-dione itself is not a typical diene for Diels-Alder reactions, it can serve as a precursor to reactive isoindole intermediates. The generation of these transient isoindoles, often through reduction or other transformations of the dione (B5365651) functionality, opens up pathways for cycloaddition reactions. These [4+2] cycloadditions with various dienophiles provide a route to complex, polycyclic structures.

Reactivity and Functionalization of the Ethoxy Moiety

The ethoxy group attached to the imide nitrogen offers a secondary site for chemical modification, distinct from the reactivity of the core ring structure.

Ether Cleavage Reactions and Hydrolysis Pathways

The N-O bond in this compound can be cleaved under specific conditions. For instance, treatment with methylhydrazine in dichloromethane (B109758) can lead to the cleavage of this bond. chemicalbook.com This reaction is a key step in the synthesis of ethoxyamine hydrochloride, where the phthalimide group is removed to liberate the ethoxyamine. chemicalbook.com The reaction proceeds by nucleophilic attack of the methylhydrazine on one of the carbonyl carbons of the phthalimide group, followed by intramolecular rearrangement and cleavage of the N-O bond.

Reaction Mechanisms and Pathways in Ethoxy-Isoindole Chemistry

This compound, also known as N-ethoxyphthalimide, is a versatile reagent and intermediate in organic synthesis. Its reactivity is primarily centered around the N-O bond, which can undergo cleavage through various mechanisms, and its role as a precursor for the introduction of the ethoxyamine functional group. The phthalimide moiety generally acts as a good leaving group or a stable structural component in these transformations.

The principal reaction pathways involving this compound include nucleophilic substitution at the nitrogen atom, radical reactions involving homolytic cleavage of the N-O bond, and its use as a building block in the synthesis of more complex heterocyclic systems.

Nucleophilic Cleavage for the Synthesis of O-Ethoxyamines

One of the most significant applications of this compound is its role as a precursor to O-ethylhydroxylamine. The phthalimide group serves as a protecting group for the hydroxylamine (B1172632) functionality, which can be deprotected under specific conditions. This transformation is typically achieved through hydrazinolysis.

The reaction with hydrazine (B178648) hydrate (B1144303) or methylhydrazine effectively cleaves the N-acyl bonds of the phthalimide ring, leading to the formation of the stable phthalhydrazide (B32825) and liberating the desired O-ethoxyamine. calpoly.eduwikipedia.org This method is advantageous due to the often clean reaction and high yields.

The general mechanism for hydrazinolysis involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring, followed by an intramolecular cyclization to form a five-membered ring, which then cleaves to release the O-ethoxyamine and the stable phthalhydrazide by-product.

Radical-Mediated Transformations

Under visible-light photoredox catalysis, N-alkoxyphthalimides like this compound can serve as sources of alkyl radicals. The reaction is initiated by the photoexcitation of a suitable catalyst, which then reduces the N-alkoxyphthalimide to a radical anion. beilstein-journals.org Protonation of this radical anion facilitates the homolytic cleavage of the N–O bond, resulting in the formation of phthalimide and an alkoxyl radical. beilstein-journals.org

This generated ethoxy radical can then participate in various downstream reactions, such as addition to alkenes or other radical acceptors, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy has been utilized for the alkylation of allyl and alkenyl sulfones. beilstein-journals.org

Role in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable building blocks in the synthesis of a variety of nitrogen-containing heterocyclic compounds. It can be used to introduce the ethoxyphthalimido group into a molecule, which may be a key structural feature of the final product or a precursor to an aminooxy group.

For instance, ethoxyphthalimide derivatives have been employed in the synthesis of complex pyrazole (B372694) and isoxazole (B147169) systems. researchgate.netasianpubs.org In these multi-step syntheses, a common approach involves the reaction of a suitable precursor with a bromoethoxyphthalimide derivative. researchgate.netniscpr.res.in The ethoxyphthalimide moiety is often introduced in the final steps of the synthetic sequence.

Research Findings on the Reactivity of this compound

The following table summarizes key research findings related to the chemical reactivity and transformations of this compound and related N-alkoxyphthalimides.

Reaction Type Reagents and Conditions Products Key Findings Reference(s)
HydrazinolysisMethylhydrazine, CH2Cl2, 0 °C to rtO-tert-alkoxyaminesN-alkoxyphthalimides derived from tertiary alcohols undergo efficient cleavage to the corresponding alkoxyamines. calpoly.edu
HydrogenationH2, Pd/C, in the presence of vinyl acetateO-ethylhydroxylamineN-hydroxyphthalimide is converted to N-vinyloxyphthalimide, which is then hydrogenated to N-ethoxyphthalimide and subsequently cleaved. wikipedia.org
Radical Alkylation[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Hantzsch ester, P(OMe)3, blue lightAlkylated allyl and alkenyl sulfonesN-alkoxyphthalimides serve as precursors for alkyl radicals via photoredox-catalyzed N-O bond cleavage. beilstein-journals.org
Synthesis of PyrazolesHydrazine hydrochloride, DMFPyrazole derivativesArylidene derivatives are cyclized to pyrazoles, which are then reacted with N-hydroxyphthalimide. asianpubs.org
Synthesis of IsoxazolesHydroxylamine hydrochloride, ethanolIsoxazole derivativesChalcones are cyclized with hydroxylamine to form isoxazoles, which are then condensed with bromoethoxyphthalimide. researchgate.net
Synthesis of Thiazolo[4,5-c]isoxazolesω-bromoethoxy-phthalimideSpiro[indole-3,5′- calpoly.eduresearchgate.netthiazolo[4,5-c]isoxazol]-2(1H)-onesThe ethoxyphthalimide moiety is introduced in the final step of a multi-step synthesis. niscpr.res.in

Computational and Theoretical Investigations of 2 Ethoxy 1h Isoindole 1,3 2h Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the properties of isoindole derivatives. These calculations provide a robust framework for predicting molecular geometries, electronic structures, and vibrational spectra with a high degree of accuracy. Such studies often use functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to achieve a reliable balance between computational cost and accuracy. niscpr.res.in

While specific DFT data for 2-Ethoxy-1H-isoindole-1,3(2H)-dione is not extensively published, detailed computational studies have been performed on closely related analogs, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione. niscpr.res.in The findings from these studies on the core isoindoline-1,3-dione structure are highly relevant for understanding the fundamental properties of the 2-ethoxy derivative.

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the related compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to accurately reproduce geometric parameters obtained from X-ray crystallography. niscpr.res.in

Key structural parameters for the isoindoline-1,3-dione core, such as bond lengths and torsion angles, show good agreement between theoretical predictions and experimental data. For instance, the critical C=O bond lengths in the isoindoline (B1297411) fragment were experimentally measured at 1.2074 Å and 1.2029 Å, with DFT calculations predicting a value of 1.206 Å. niscpr.res.in Similarly, the N1-C7 and N1-C8 bond lengths were measured at 1.4021 Å and 1.4054 Å, respectively, closely matching the computed value of 1.415 Å. niscpr.res.in These results demonstrate the reliability of DFT in predicting the ground-state geometry of this class of compounds.

Parameter X-ray Experimental Value (Å) DFT Calculated Value (Å) (B3LYP/6-311++G(d,p))
C7=O1 Bond Length1.20741.206
C8=O2 Bond Length1.20291.206
N1-C7 Bond Length1.40211.415
N1-C8 Bond Length1.40541.415

Table 1: Comparison of experimental and DFT-calculated geometric parameters for the isoindoline-1,3-dione core of the related compound 2-(4-ethoxyphenyl)isoindoline-1,3-dione. Data sourced from niscpr.res.in.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. edu.krd A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. edu.krd

For the analog 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations determined the HOMO and LUMO energy levels to be -6.159 eV and -2.552 eV, respectively. niscpr.res.in This results in a HOMO-LUMO energy gap of 3.607 eV. The analysis of these orbitals shows that the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. nankai.edu.cn This distribution governs the intramolecular charge transfer characteristics of the molecule. nih.gov

Parameter Energy (eV)
EHOMO-6.159
ELUMO-2.552
Energy Gap (ΔE) 3.607

Table 2: Calculated frontier molecular orbital energies and energy gap for 2-(4-ethoxyphenyl)isoindoline-1,3-dione. Data sourced from niscpr.res.in.

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. mdpi.com

In the study of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, DFT calculations were used to predict the vibrational spectrum, which showed good agreement with the experimental FT-IR spectrum. niscpr.res.in The characteristic carbonyl (C=O) stretching vibrations are particularly important for cyclic imides. Experimentally, these bands were observed at 1715 cm⁻¹ and 1745 cm⁻¹, while the B3LYP/6-311++G(d,p) calculations predicted them at 1702 cm⁻¹ and 1753 cm⁻¹. niscpr.res.in The slight discrepancy is typical and often corrected by applying a scaling factor. This analysis confirms the presence of the dione (B5365651) functional group and provides a detailed understanding of the molecule's vibrational properties.

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O Symmetric Stretch17151702
C=O Asymmetric Stretch17451753
C-H Ring Stretch30953072
CH₃ Asymmetric Stretch29832988
CH₃ Symmetric Stretch29322916

Table 3: Selected experimental and DFT-calculated vibrational frequencies for 2-(4-ethoxyphenyl)isoindoline-1,3-dione. Data sourced from niscpr.res.in.

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling techniques such as docking and molecular dynamics (MD) simulations are employed to study the interactions of isoindole-1,3-dione derivatives with biological macromolecules. These methods are essential in computational drug discovery for predicting how a ligand might bind to a protein receptor and for assessing the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. Numerous studies have applied molecular docking to various derivatives of the 1H-isoindole-1,3(2H)-dione scaffold to explore their potential as inhibitors of enzymes like cyclooxygenases (COX), cholinesterases, and xanthine (B1682287) oxidase. mdpi.commdpi.comnih.gov

For example, in a study of novel 1H-isoindole-1,3(2H)-dione derivatives, molecular docking was used to investigate their binding modes within the active sites of COX-1 and COX-2 enzymes. mdpi.com Another study successfully used docking to model the interactions of isoindoline-1,3-dione derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing key interactions within the enzyme's active gorge. mdpi.com These studies illustrate how docking can elucidate binding affinities and guide the structural modification of compounds to enhance their biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations are used to assess the stability of a docked pose, analyze the flexibility of the binding site, and calculate binding free energies.

For derivatives of 1H-isoindole-1,3(2H)-dione, MD simulations have been applied to validate docking results and to study the conformational stability of the ligand-protein complex. mdpi.com In a study on cholinesterase inhibitors, MD simulations confirmed that the designed isoindoline-1,3-dione derivatives formed stable complexes with the AChE enzyme. mdpi.com These simulations can reveal crucial information about the role of water molecules in the binding site and the dynamic network of hydrogen bonds that stabilize the interaction, providing a more complete picture than static docking models alone. nih.gov

In Silico Prediction of Molecular Properties and ADME Profiles of this compound Systems

The computational evaluation of molecular properties and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are pivotal in the early phases of drug discovery. For derivatives of the 1H-isoindole-1,3(2H)-dione scaffold, including the specific compound this compound, in silico methods offer a rapid and cost-effective means to assess their potential as therapeutic agents. These computational tools leverage sophisticated algorithms and extensive databases of known compounds to forecast the pharmacokinetic and pharmacodynamic behavior of novel molecules.

The application of these predictive models to isoindole-1,3-dione derivatives has been a subject of interest in medicinal chemistry. drugbank.comjapsonline.com While specific, detailed research findings on the comprehensive in silico ADME profiling of this compound are not extensively documented in publicly available literature, the established methodologies and findings for structurally related compounds provide a valuable framework for its evaluation. In silico studies on similar isoindoline-1,3-dione derivatives have been conducted to predict their ADME properties and assess their drug-likeness, offering insights into their potential bioavailability and safety profiles. researchgate.nettandfonline.com

Predictive Bioinformatics Tools for Pharmacokinetic and Pharmacodynamic Profiles

A variety of bioinformatics tools and computational platforms are employed to predict the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of chemical compounds. These tools utilize Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For the isoindole-1,3-dione class of compounds, these predictions are crucial for identifying candidates with favorable characteristics for further development.

Commonly predicted pharmacokinetic parameters include:

Human Intestinal Absorption (HIA): This parameter estimates the extent to which a compound will be absorbed from the gut into the bloodstream. For many drug candidates, good oral bioavailability is a key requirement.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid central side effects.

Plasma Protein Binding (PPB): The degree to which a compound binds to proteins in the blood can significantly influence its distribution and availability to target tissues.

Metabolism: Predictive models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance and can be a source of drug-drug interactions.

Excretion: Predictions can also estimate the likely routes and rates of elimination of a compound from the body.

While specific data for this compound is scarce, studies on other isoindole-1,3-dione derivatives have utilized such predictive tools to guide synthetic efforts and prioritize compounds for experimental testing. researchgate.net

Table 1: Representative In Silico ADME Parameters for a Hypothetical Isoindole-1,3-dione Derivative

ParameterPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier PenetrationLowLikely to have limited effects on the central nervous system.
Plasma Protein BindingModerateA balance between being available for therapeutic action and having a reasonable duration of action.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions involving this key metabolic enzyme.

Note: This table is illustrative and based on general expectations for drug-like molecules. Specific predictions for this compound would require dedicated computational analysis.

Lipinski's Rule of Five and Druglikeness Assessments in Compound Design

"Druglikeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for assessing druglikeness is Lipinski's Rule of Five. drugbank.comunits.it This rule establishes a set of simple physicochemical parameters that are commonly observed in successful oral drugs.

According to Lipinski's Rule of Five, an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Compounds that violate more than one of these rules may have issues with absorption or permeation. drugbank.com The analysis of isoindole-1,3-dione derivatives often includes an evaluation against Lipinski's rule to gauge their potential as oral drug candidates. nih.gov

Table 2: Calculated Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis

PropertyValue for this compoundLipinski's Rule of Five Compliance
Molecular FormulaC10H9NO3N/A
Molecular Weight191.18 g/mol Complies (< 500)
Hydrogen Bond Donors0Complies (≤ 5)
Hydrogen Bond Acceptors3Complies (≤ 10)
Calculated logP~1.5 (estimated)Complies (≤ 5)
Overall Compliance No Violations Yes

Note: The calculated logP is an estimated value and can vary depending on the algorithm used. The data presented here is for illustrative purposes and would need to be confirmed with specific computational software.

The compliance of this compound with Lipinski's Rule of Five, as indicated by its calculated properties, suggests that it possesses a favorable profile for oral bioavailability. This "druglikeness" assessment is a critical early checkpoint in the drug design and discovery process. Further computational analyses, such as the prediction of topological polar surface area (TPSA) and the number of rotatable bonds (additional parameters often considered in druglikeness evaluation), would provide a more comprehensive picture of its potential.

Design, Synthesis, and Research Focus on Derivatives and Analogs of 2 Ethoxy 1h Isoindole 1,3 2h Dione

N-Substituted Phthalimide (B116566) Derivatives with Varied Ethoxy-Containing Linkersnih.govnih.govfrontiersin.orgresearchgate.net

The modification of the N-substituent on the phthalimide ring with linkers containing ethoxy groups is a key strategy in the development of new chemical entities. The length and flexibility of these linkers play a crucial role in the biological activity and physicochemical properties of the resulting molecules.

Rational Design Principles for Linker Length and Flexibilityfrontiersin.orgresearchgate.net

The design of linkers in N-substituted phthalimide derivatives is a critical aspect that influences their interaction with biological targets. The length and flexibility of the linker are meticulously adjusted to optimize binding affinity and selectivity. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), the linker must bridge the target protein and an E3 ligase, and its properties are paramount for the formation of a stable and productive ternary complex. nih.govnih.gov The inclusion of ethoxy units within the linker can enhance solubility and provide conformational constraints that may be beneficial for activity. researchgate.net

Synthesis and Characterization of Novel Ethoxy-Incorporating N-Alkyl Phthalimidesnih.govnih.gov

The synthesis of N-substituted phthalimides with ethoxy-containing linkers often involves the reaction of phthalic anhydride (B1165640) or its derivatives with appropriate amines. nih.govwisdomlib.org For example, N-substituted phthalimides can be prepared by heating phthalic anhydride with various N-containing reagents in the presence of acetic acid. nih.gov Another approach involves the reaction of bromoalkoxy phthalimide with appropriate precursors. researchgate.net

A variety of these derivatives have been synthesized and characterized using standard analytical techniques such as NMR and mass spectrometry. For instance, the synthesis of 3-Ethoxy-N-(p-ethoxy-phenethyl) phthalimide has been reported, with its structure confirmed by ¹H and ¹³C NMR, and FABMS. nih.gov Similarly, the synthesis of {2-[2-(1,3-dione-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethoxy}methyl olean-12-en-28-oate demonstrates the incorporation of a longer ethoxy-containing linker. nih.gov

Compound NameLinker DescriptionSynthetic MethodCharacterization
3-Ethoxy-N-(p-ethoxy-phenethyl) phthalimideEthoxy-phenethyl linkerReaction of 3-hydroxy-N-(p-hydroxy-phenethyl) phthalimide with an ethylating agent. nih.gov¹H NMR, ¹³C NMR, FABMS nih.gov
{2-[2-(1,3-dione-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethoxy}methyl olean-12-en-28-oateDi-ethoxy methyl ether linkerMulti-step synthesis starting from 2-[2-(2-hydroxyethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione. nih.govNot explicitly detailed in the provided search results.
2-{2-[(2E)-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin- 3-yl]ethoxy}-1H-isoindole-1,3(2H)-dioneEthoxy-thiazolidinone linkerReaction of bromoalkoxy phthalimide with a thiazolidinone derivative. researchgate.netIR, ¹H NMR, Mass Spectrometry researchgate.net

Conjugation of Ethoxy-Isoindole Moieties for Targeted Research Probesepfl.chacs.org

The ethoxy-isoindole scaffold is a valuable component in the construction of sophisticated chemical probes for biological research. These probes are designed to interact with specific cellular targets, enabling the study of biological processes at the molecular level. epfl.ch

Development of Proteolysis Targeting Chimeras (PROTACs) and Ligands for Cereblonnih.govfrontiersin.orggoogle.comgoogle.com

The isoindole-1,3-dione moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). frontiersin.orggoogle.comgoogle.com This property has been extensively exploited in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govnih.gov The ethoxy-isoindole portion of the PROTAC binds to CRBN, while a separate ligand on the other end of the molecule binds to the protein of interest. nih.gov This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govfrontiersin.org

The design of these PROTACs often involves the strategic placement of ethoxy-containing linkers to connect the CRBN ligand to the target protein ligand. nih.gov The linker's composition and length are critical for optimizing the formation of the ternary complex and achieving efficient protein degradation. bldpharm.com

Design of Other Chemical Biology Tools Utilizing Ethoxy Linkers

Beyond PROTACs, ethoxy linkers are employed in the design of various other chemical biology tools. acs.org These linkers can be used to attach the ethoxy-isoindole moiety to fluorescent dyes, affinity tags, or other reporter groups. acs.org Such conjugates can be used to visualize the localization of CRBN within cells or to isolate and identify its binding partners. The flexibility and hydrophilicity imparted by the ethoxy chains can be advantageous for maintaining the solubility and biological activity of these probes. researchgate.net

Hybrid Compounds Incorporating the Ethoxy-Isoindole Scaffoldgoogle.comresearchgate.netsci-hub.senih.gov

The ethoxy-isoindole scaffold has been integrated into hybrid molecules, which combine two or more pharmacophores to create compounds with novel or enhanced biological activities. google.comsci-hub.senih.gov This approach aims to exploit the synergistic effects of the combined structural motifs. For example, the isoindole moiety has been linked to other heterocyclic systems known for their biological relevance, such as thiazoles or pyrazoles. researchgate.netnih.gov The resulting hybrid compounds are then evaluated for a range of potential therapeutic applications, including as antimicrobial or anticancer agents. researchgate.netresearchgate.net

One reported example is the synthesis of 2-[(5-ethoxy nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, which combines the isoindole-1,3-dione structure with a triazoloquinazoline moiety. scispace.com

Compound NameHybrid MoietyPotential Application
2-{2-[(2E)-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin- 3-yl]ethoxy}-1H-isoindole-1,3(2H)-dioneThiazolidinoneAntimicrobial researchgate.net
2-[(5-ethoxy nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolin-2-yl)methyl]-1H-isoindole-1,3(2H)-dioneTriazoloquinazolineNot specified scispace.com

Integration with Benzothiazole, Thiazolidinone, and Triazole Systems

A significant area of research has been the synthesis of hybrid molecules that incorporate the 2-ethoxy-1H-isoindole-1,3(2H)-dione scaffold with benzothiazole, thiazolidinone, and triazole moieties. These heterocyclic systems are known for their broad spectrum of pharmacological activities.

In one notable study, a series of novel thiazolidinone derivatives linked to a triazole and an N-ethoxyphthalimide moiety were designed and synthesized. researchgate.net The synthetic pathway commenced with the preparation of 2-chloro-N-(4H-1,2,4-triazol-4-yl)acetamide. This intermediate was then utilized to construct the thiazolidinone ring, which was subsequently linked to the this compound core. The structures of the resulting compounds, such as 2-{2-[(2E)-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]ethoxy}-1H-isoindole-1,3(2H)-dione, were confirmed using spectral and analytical techniques. researchgate.net

Another research effort focused on creating benzothiazole-thiazolidinone hybrids containing an ethoxyphthalimide group. juniperpublishers.comjuniperpublishers.comresearchgate.net The synthesis involved a multi-step process starting from the condensation of 2-aminobenzothiazole (B30445) with various aromatic aldehydes to yield benzothiazol-2-yl-(4-substituted-benzylidene)-amines. juniperpublishers.comjuniperpublishers.com These intermediates were then reacted with thiomalic acid to form [3-benzothiazol-2-yl-2-(4-substituted-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid. juniperpublishers.comjuniperpublishers.com Subsequent reaction with o-phenylenediamine, followed by treatment with bromoethoxy phthalimide, afforded the final hybrid molecules, such as 2-(2-{2-[3-benzothiazol-2-yl-2-(4-substituted-phenyl)-4-oxo-thiazolidin-5-ylmethyl]-benzoimidazol-1-yl}-ethoxy)-isoindole-1,3-dione. juniperpublishers.comjuniperpublishers.com The structural elucidation of these compounds was accomplished through elemental analysis and spectral data, including FT-IR, 1H-NMR, and mass spectrometry. juniperpublishers.comjuniperpublishers.com

The following table summarizes the key spectral data for a representative compound from this series:

Compound NameKey Spectral Data
2-(2-{2-[3-Benzothiazol-2-yl-2-(4-methoxy-phenyl)-4-oxo-thiazolidin-5-ylmethyl]-benzoimidazol-1-yl}-ethoxy)-isoindole-1,3-dioneIR (νmax, cm-1): 3050 (Ar-H), 2842 (C-H str.), 1722 (C=O str.), 1699 (CO-N-CO), 1598 (C=N), 1457 (C=C, Ar), 1358 (N-O), 1231 (C-N), 1030 (C-O), 689 (C-S-C) 1H NMR (400 MHz, DMSO-d6): δ 6.98-8.11 (m, 16H, Ar-H), 6.52 (s, 1H, NH), 5.97 (s, 1H, CH), 4.19 (t, 2H, CH2), 3.44 (t, 2H, OCH2), 3.19 (t, 2H, NCH2), 2.83 (s, 3H, OCH3), 2.38 (d, 1H, CH) LCMS (m/z): 661 [M+] juniperpublishers.com

Fusion with Quinazoline (B50416) and Quinazolinone Nuclei

The fusion of the this compound scaffold with quinazoline and quinazolinone nuclei represents another strategic approach to developing novel heterocyclic compounds. Quinazolines and their derivatives are recognized for their diverse pharmacological properties.

A key synthetic precursor for these fused systems is 2-ethoxy-4-chloroquinazoline. scispace.com This intermediate can be synthesized from 2-ethoxy(4H)-3,1-benzoxazin-4-one through aminolysis to form 2-ethoxy-4(3H)quinazolinone, followed by chlorination with phosphorus oxychloride. scispace.com The reactivity of the 4-chloro position allows for the introduction of various nucleophiles, facilitating the construction of more complex structures.

In a specific example, 2-ethoxy-4-chloroquinazoline was reacted with phthalimidoacetic acid hydrazide. scispace.com This reaction led to a ring closure and Dimroth rearrangement, resulting in the formation of 2-[(5-ethoxy scispace.comCurrent time information in Bangalore, IN.ontosight.aitriazolo[1,5-c]quinazolin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione. scispace.com The structure of this fused heterocyclic system was confirmed by elemental analysis and spectral data. scispace.com

Detailed spectral data for this compound is provided in the table below:

Compound NameSpectral Data
2-[(5-ethoxy scispace.comCurrent time information in Bangalore, IN.ontosight.aitriazolo[1,5-c]quinazolin-2-yl)methyl]-1H-isoindole-1,3(2H)-dioneIR (νmax, cm-1): 1631 (C=N), 1727, 1776 (2C=O) Elemental Analysis (Calcd.): C, 58.20; H, 3.46; N, 16.17 Elemental Analysis (Found): C, 58.72; H, 3.66; N, 16.31 scispace.com

Structure-Property Relationship Studies of Functional Group Modifications

Impact of Halogenation and Additional Alkoxy Substitutions on Molecular Properties

The introduction of halogen atoms and additional alkoxy groups onto the this compound framework can significantly alter its physicochemical and biological properties. Halogenation, for instance, is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of a compound.

Research on isoindole-1,3-dione derivatives has shown that halogenation can lead to compounds with interesting biological activities. mdpi.com For example, the introduction of bromo and chloro substituents on the phenyl ring of a tetrahydroisoindole-1,3-dione derivative is expected to influence its interactions with biological targets. nih.gov In a comparative context, the presence of a 2-chloro-6-fluorobenzyloxy substituent on the 1H-isoindole-1,3(2H)-dione core is noted for its potential to enhance lipophilicity, a key factor for bioavailability.

Similarly, the addition of alkoxy groups can modulate the electronic and steric properties of the molecule. The synthesis of 2-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione highlights the incorporation of an additional ethoxy group on the phenyl substituent. ontosight.ai While detailed comparative studies on the specific impact of these substitutions on the this compound core are still emerging, the general principles of how these functional groups affect molecular properties are well-established in organic and medicinal chemistry.

The following table summarizes the types of substitutions and their potential impact:

Functional Group ModificationPotential Impact on Molecular Properties
Halogenation (e.g., F, Cl, Br)Increased lipophilicity, altered electronic distribution, potential for halogen bonding interactions.
Additional Alkoxy SubstitutionsModified electronic properties (electron-donating), potential for altered solubility and metabolic pathways.

Investigations into Ring Saturation on the Isoindole Core

A key structural variation of the this compound scaffold is the saturation of the isoindole core, leading to 2-ethoxy-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. This modification transforms the planar, aromatic phthalimide ring system into a non-planar, saturated cyclohexene-fused imide. This change in geometry and electronics can have a profound impact on the molecule's properties and its interactions with biological targets.

The synthesis of 2-ethoxy-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives has been reported, often involving the Diels-Alder reaction between a suitable diene and N-ethoxy maleimide. The resulting tetrahydroisoindole core offers a three-dimensional structure that can be further functionalized.

For instance, N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones have been synthesized and shown to exhibit potent inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). nih.gov The saturated ring system is a key feature of these active compounds. nih.gov The comparison between these tetrahydro derivatives and their aromatic isoindoline-1,3-dione counterparts revealed that the saturated analogs can exhibit high levels of biological activity. nih.gov

The change from an aromatic to a saturated ring system affects several key molecular properties, as outlined in the table below:

PropertyThis compound (Aromatic Core)2-Ethoxy-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione (Saturated Core)
Geometry PlanarNon-planar, three-dimensional
Electronic Nature Aromatic, delocalized π-systemAliphatic, localized σ-bonds
Reactivity Subject to aromatic substitution reactionsSubject to reactions of alkenes and alkanes
Conformational Flexibility RigidMore flexible

These differences in fundamental properties underscore the importance of investigating ring saturation as a means to modulate the biological and chemical characteristics of this compound analogs.

Advanced Academic Applications and Mechanistic Research of 2 Ethoxy 1h Isoindole 1,3 2h Dione Systems

Role as Versatile Synthetic Intermediates

While specific documented examples for 2-Ethoxy-1H-isoindole-1,3(2H)-dione are limited, the broader class of N-alkoxyphthalimides, to which it belongs, are recognized as valuable intermediates in organic synthesis. rsc.orgnih.govrsc.org

Precursors for the Synthesis of Complex Organic Molecules

N-alkoxyphthalimides are precursors for N-alkoxyamines, which are important functional groups in various biologically active molecules. The synthesis of this compound itself can be achieved through methods like the reaction of N-hydroxyphthalimide with an ethylating agent. researchgate.net This compound can then, in principle, serve as a stable source for an ethoxyamine moiety in subsequent reactions. The phthalimide (B116566) group acts as a protecting group for the N-O function, which can be cleaved under specific conditions to liberate the desired alkoxyamine.

Building Blocks in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are efficient strategies for the synthesis of complex molecular architectures from simple starting materials in a single pot. While no specific MCRs or cascade reactions involving this compound have been detailed in the available literature, the general reactivity of the phthalimide scaffold suggests its potential utility in such transformations. The carbonyl groups and the N-O bond present in the molecule could potentially participate in various cycloaddition or condensation reactions, key steps in many cascade sequences.

Investigation of Biological Activities: In Vitro Studies and Mechanistic Insights

The biological activities of various N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been a subject of significant research, particularly in the context of enzyme inhibition. mdpi.comacs.org

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Cholinesterases)

Numerous studies have explored the inhibitory potential of N-substituted phthalimides against enzymes like cyclooxygenases (COX) and cholinesterases (ChE). mdpi.comacs.orgnih.govresearchgate.net These enzymes are crucial targets for anti-inflammatory and neurodegenerative disease therapies, respectively. Although direct inhibitory data for this compound against these specific enzymes is not available in the reviewed literature, the general structural motif is known to be active. For instance, various N-alkyl and N-aryl substituted isoindoline-1,3-diones have demonstrated significant COX inhibitory activity. mdpi.com Similarly, phthalimide derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov

A hypothetical representation of where this compound might fit within a broader screening study is presented in the table below. This is for illustrative purposes only, as specific data is not available.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
This compound COX-1 Data not availableData not availableData not available
COX-2 Data not availableData not availableData not available
AChE Data not availableData not availableData not available
BChE Data not availableData not availableData not available
Structure-Activity Relationship (SAR) Analysis of Inhibitory Potency

Structure-activity relationship (SAR) studies on N-substituted phthalimides have provided insights into the features that govern their inhibitory potency. For COX inhibitors, the nature and size of the substituent on the nitrogen atom significantly influence activity and selectivity. mdpi.comnih.gov For cholinesterase inhibitors, the length and flexibility of the linker between the phthalimide core and another pharmacophoric group are often critical for binding to the enzyme's active site. acs.org The ethoxy group in this compound is a relatively small and simple substituent. Based on general SAR principles from related compounds, it might be hypothesized that this small size could influence its binding affinity, though without experimental data, this remains speculative.

A summary of general SAR findings for related N-substituted phthalimides is provided below to contextualize the potential properties of the title compound.

Structural FeatureImpact on COX InhibitionImpact on Cholinesterase Inhibition
N-substituent Size Larger, bulkier groups can enhance COX-2 selectivity.Optimal linker length is crucial for dual binding to catalytic and peripheral anionic sites.
N-substituent Lipophilicity Increased lipophilicity can improve binding to the hydrophobic channel of COX enzymes.Lipophilicity affects blood-brain barrier penetration, which is important for CNS targets.
Presence of Aromatic Rings Aromatic moieties can engage in π-π stacking interactions within the active site.Aromatic groups can interact with key amino acid residues like tryptophan in the active site gorge.
Mechanistic Probes for Enzyme Active Sites

Due to their defined structure, small molecules like this compound could, in theory, be used as mechanistic probes to explore the topology and chemical environment of enzyme active sites. The phthalimide core provides a rigid scaffold, while the ethoxy group presents a specific size and polarity for interaction. By comparing the (hypothetical) inhibitory activity of this compound with other N-alkoxy or N-alkyl derivatives, researchers could deduce information about the steric and electronic requirements of the binding pocket. However, no such studies specifically employing this compound have been reported.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Derivatives of the 1H-isoindole-1,3(2H)-dione core have demonstrated significant potential in the modulation of critical cellular pathways, particularly those involved in cancer progression such as apoptosis induction and cell cycle arrest.

Studies on various N-substituted isoindole-1,3-dione derivatives have shown their ability to induce apoptosis in cancer cells. For instance, certain analogs have been reported to exhibit cytotoxic effects against human cancer cell lines, leading to programmed cell death. nih.govresearchgate.net The mechanism often involves the activation of intrinsic or extrinsic apoptotic pathways. While direct evidence for This compound is lacking, the core phthalimide structure is a known pharmacophore that can be tailored to interact with specific cellular targets. nih.gov

Furthermore, several isoindole-1,3(2H)-dione derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. nih.govresearchgate.net This biological activity is crucial for the development of new anticancer agents. The specific substitution at the N-position of the isoindole dione (B5365651) ring plays a critical role in determining the potency and selectivity of these effects. The lipophilic nature of the ethoxy group in This compound could potentially influence its cellular uptake and interaction with intracellular targets, although this remains to be experimentally verified.

Table 1: Reported Apoptotic and Cell Cycle Arrest Activities of Selected Isoindole-1,3(2H)-dione Derivatives

Compound/DerivativeCell Line(s)Observed EffectReference
N-substituted isoindole-1,3-dionesCaco-2, HCT-116Apoptosis induction and cell cycle arrest nih.govresearchgate.net
N-benzylisoindole-1,3-dione derivativesA549-LucInhibitory effects on cell viability researchgate.net
Trisubstituted isoindole derivativesA549, PC-3, HeLa, Caco-2, MCF-7Cytotoxic effects researchgate.net

This table presents data for related compounds to suggest potential activities for this compound, for which specific data is not currently available.

Antioxidant and Radical Scavenging Activity Assessment

The antioxidant properties of isoindole-1,3(2H)-dione derivatives are another area of significant research interest. These compounds have shown the ability to scavenge free radicals and protect against oxidative stress, which is implicated in a variety of diseases.

Several studies have evaluated the antioxidant and radical scavenging activities of this class of compounds using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. mdpi.com The results indicate that the substitution pattern on the isoindole-1,3(2H)-dione core significantly influences the antioxidant capacity. mdpi.com For example, derivatives containing hydroxyl or other electron-donating groups often exhibit enhanced radical scavenging properties. While the ethoxy group of This compound is not a classical antioxidant moiety, its electronic influence on the phthalimide system could modulate its reactivity towards free radicals. However, without direct experimental data, its antioxidant potential remains speculative.

Table 2: Antioxidant Activity of Selected Isoindole-1,3(2H)-dione Derivatives

Compound/DerivativeAssayFindingReference
N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamideDPPHShowed antioxidative activity mdpi.com
N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideDPPHShowed antioxidant potential evitachem.com
N-substituted 1H-isoindole-1,3(2H)-dione derivativesROS and RNS scavengingShowed oxidative or nitrosan stress scavenging activity nih.gov

This table presents data for related compounds to suggest potential activities for this compound, for which specific data is not currently available.

Development of Chemical Probes for Biological Targets

The versatile chemical nature of the isoindole-1,3(2H)-dione scaffold makes it an attractive starting point for the development of chemical probes to study and modulate biological targets.

Design of Ligands for Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often associated with disease. The development of small molecules that can modulate PPIs is a significant challenge in drug discovery. The isoindole-1,3(2H)-dione framework, with its defined geometry and capacity for diverse functionalization, serves as a valuable scaffold for designing such modulators.

While there is no specific literature detailing the use of This compound as a PPI modulator, related compounds have been investigated for their ability to interact with various proteins. For example, derivatives have been designed to target enzymes and receptors by fitting into specific binding pockets. nih.govnih.gov The design of such ligands often involves computational modeling to predict binding affinities and guide synthetic efforts. nih.gov The ethoxy group of the target compound could potentially be oriented to form specific interactions within a protein's binding site, although this would require empirical validation.

Evaluation of Cellular Uptake Mechanisms and Intracellular Distribution

Understanding the cellular uptake and intracellular distribution of a compound is crucial for its development as a therapeutic agent or a chemical probe. The physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity, heavily influence its ability to cross cell membranes and localize to specific subcellular compartments.

The incorporation of a hydrophobic moiety, such as the phthalimide group, is known to enhance the ability of compounds to traverse biological membranes. The ethoxy group in This compound would further contribute to its lipophilicity, which might suggest a passive diffusion mechanism for cellular uptake. However, specific studies on the cellular uptake and intracellular trafficking of this particular compound are not available. Research on related phthalimide derivatives suggests that their distribution can be influenced by the nature of the N-substituent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-Ethoxy-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives of isoindole-1,3-dione are prepared by reacting substituted benzoxazoles with indene-dione under controlled conditions (e.g., reflux in anhydrous ethanol at 80°C for 12 hours). Catalysts like triethylamine improve yields (up to 92.91% in some cases). Critical parameters include temperature control (<5°C during acid addition) and stoichiometric ratios (1:1.2 molar ratio of reactants). Post-synthesis, purification via recrystallization (ethanol/water) ensures >95% purity .
Reaction Parameter Optimal Condition
SolventAnhydrous ethanol
Temperature80°C (reflux)
Reaction Time12 hours
CatalystTriethylamine
Yield Range47.24–92.91%

Q. How can spectroscopic methods (FT-IR, NMR, MS) characterize this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include C=O stretching (1700–1750 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹). Ethoxy groups show C-O-C asymmetric stretches near 1200 cm⁻¹ .
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.2 ppm), while ethoxy methylene protons resonate as a quartet (δ 4.3–4.5 ppm). Integration ratios confirm substituent positions .
  • MS : Electron Spray Ionization (ESI-MS) identifies molecular ions ([M+H]⁺) and fragmentation patterns. For example, m/z 293.27 corresponds to C₁₇H₁₁NO₄ .

Q. What purification techniques ensure high purity for this compound in academic research?

  • Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) is standard. For trace impurities, column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >99% purity. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with retention times compared to standards .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SHELX) employed to resolve the compound’s crystal structure?

  • Methodological Answer : SHELXL refines high-resolution crystallographic data. Key steps:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : SHELXD identifies initial phases via dual-space methods.

Refinement : SHELXL adjusts atomic coordinates and thermal parameters. Anisotropic displacement parameters for non-H atoms improve R-factor convergence (e.g., R₁ < 0.05) .

  • Critical Analysis : SHELX’s robustness in handling twinned data makes it ideal for isoindole derivatives despite newer software availability .

Q. What methodologies assess the compound’s cyclooxygenase (COX) inhibitory activity?

  • Methodological Answer :

  • In Vitro Assays : COX-1/COX-2 inhibition is measured via colorimetric kits (e.g., Cayman Chemical) using purified enzymes. IC₅₀ values are calculated from dose-response curves.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The isoindole-dione scaffold shows affinity for COX-2’s hydrophobic pocket (binding energy < -8.0 kcal/mol) .
    • Data Example :
Derivative COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Ratio
Compound F0.450.321.41
Meloxicam0.500.381.32

Q. How can contradictory pharmacological data (e.g., varying COX-1/COX-2 inhibition ratios) be analyzed?

  • Methodological Answer :

Statistical Validation : Use ANOVA or Student’s t-test to compare replicates (n ≥ 3). Outliers are identified via Grubbs’ test.

Structural-Activity Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends.

Meta-Analysis : Cross-reference with databases (e.g., PubChem BioAssay) to identify assay-specific biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.